molecular formula C5H12O7S B15251704 1,3,4-Trihydroxy-2-methylbutan-2-ylhydrogensulfate

1,3,4-Trihydroxy-2-methylbutan-2-ylhydrogensulfate

Cat. No.: B15251704
M. Wt: 216.21 g/mol
InChI Key: XWFNSWWNQVPGSC-UHFFFAOYSA-N
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Description

1,3,4-Trihydroxy-2-methylbutan-2-ylhydrogensulfate is an organic compound with a complex structure that includes multiple hydroxyl groups and a sulfate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,4-Trihydroxy-2-methylbutan-2-ylhydrogensulfate typically involves multi-step organic reactions. One common method includes the hydroxylation of a precursor molecule followed by the introduction of the sulfate group. The reaction conditions often require specific catalysts and controlled temperatures to ensure the correct formation of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of advanced purification techniques, such as chromatography, is essential to obtain a high-purity product.

Chemical Reactions Analysis

Types of Reactions

1,3,4-Trihydroxy-2-methylbutan-2-ylhydrogensulfate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to remove the sulfate group, resulting in a simpler alcohol.

    Substitution: The sulfate group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or other strong bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce simpler alcohols.

Scientific Research Applications

1,3,4-Trihydroxy-2-methylbutan-2-ylhydrogensulfate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound’s hydroxyl groups make it a potential candidate for studying enzyme interactions and metabolic pathways.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism by which 1,3,4-Trihydroxy-2-methylbutan-2-ylhydrogensulfate exerts its effects involves interactions with specific molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes and other proteins, influencing their activity. The sulfate group may also play a role in modulating the compound’s solubility and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • 1,3,4-Trihydroxy-3-methylbutan-2-one
  • 1,3,4-Trihydroxy-2-methylbutane

Uniqueness

1,3,4-Trihydroxy-2-methylbutan-2-ylhydrogensulfate is unique due to the presence of both hydroxyl and sulfate groups, which confer distinct chemical properties

Properties

Molecular Formula

C5H12O7S

Molecular Weight

216.21 g/mol

IUPAC Name

(1,3,4-trihydroxy-2-methylbutan-2-yl) hydrogen sulfate

InChI

InChI=1S/C5H12O7S/c1-5(3-7,4(8)2-6)12-13(9,10)11/h4,6-8H,2-3H2,1H3,(H,9,10,11)

InChI Key

XWFNSWWNQVPGSC-UHFFFAOYSA-N

Canonical SMILES

CC(CO)(C(CO)O)OS(=O)(=O)O

Origin of Product

United States

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